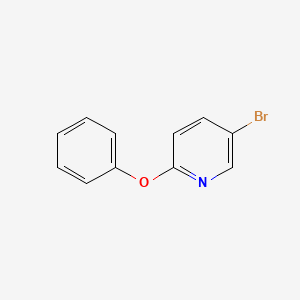

5-Bromo-2-phenoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIHQFMWBOTCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625083 | |

| Record name | 5-Bromo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59717-96-3 | |

| Record name | 5-Bromo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-phenoxypyridine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-phenoxypyridine, a key intermediate for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics and outlines experimental protocols relevant to its study and utilization.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on data from structurally analogous compounds, such as various 5-bromo-2-substituted pyridines and other phenoxypyridine derivatives.

| Property | Predicted Value | Notes and Citations |

| Molecular Formula | C₁₁H₈BrNO | Based on the structure. |

| Molecular Weight | 266.10 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on analogous 5-bromo-pyridines which are often solids.[1] |

| Melting Point | Estimated in the range of 60-90 °C | Analogy with 5-Bromo-2-chloropyridine (65-69 °C) and other substituted pyridines.[1] |

| Boiling Point | > 200 °C at atmospheric pressure | High boiling points are characteristic of halogenated aromatic compounds. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General solubility for similar aromatic ethers. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming aryl ether linkages to a pyridine ring. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This pathway leverages the reactivity of a 2-halopyridine with a phenoxide nucleophile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methods for the synthesis of phenoxypyridine derivatives.[2][3]

Materials:

-

5-Bromo-2-chloropyridine

-

Phenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.

-

Add 5-Bromo-2-chloropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is primarily dictated by the bromine atom at the 5-position of the pyridine ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Reactions

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for creating more complex biaryl structures.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties at the 5-position.

-

Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary and secondary amines using a palladium catalyst to form C-N bonds.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive site and potential transformations of this compound.

Caption: Reactivity map of this compound.

Potential Applications in Drug Discovery and Materials Science

The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry and materials science.[4][5] Derivatives of phenoxypyridine have been investigated for a range of biological activities, including:

-

Antitumor Agents: Certain 2-substituted-4-phenoxypyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5]

-

Herbicidal and Fungicidal Activity: The phenoxypyridine motif is present in some agrochemicals, demonstrating its potential for developing new crop protection agents.[4]

-

Insecticidal Agents: Novel triazone derivatives containing phenoxypyridine moieties have exhibited significant insecticidal activities.[4]

The ability to functionalize this compound at the bromine position makes it a valuable building block for generating libraries of novel compounds for screening in these and other therapeutic areas.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

The proton on the pyridine ring adjacent to the bromine (at C6) would likely appear as a doublet.

-

The proton between the nitrogen and the phenoxy group (at C3) would also be a doublet.

-

The proton at C4 would be a doublet of doublets due to coupling with the protons at C3 and C6.

-

The protons of the phenyl ring would show characteristic multiplets in the aromatic region.

¹³C NMR (Predicted):

-

The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region (typically 110-160 ppm).

-

The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen.

-

The carbon atom attached to the oxygen of the phenoxy group (C2) would be shifted downfield.

Mass Spectrometry (Predicted):

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity.

This technical guide serves as a foundational resource for researchers interested in this compound. As more experimental data becomes available, this document will be updated to provide the most current and accurate information to the scientific community.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-phenoxypyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 5-Bromo-2-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

| Property | Value |

| Chemical Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 59717-96-3 |

Synthetic Approaches and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the coupling of a substituted pyridine with a phenol derivative. While specific, detailed protocols for its direct synthesis are not abundantly available in the public domain, a common approach involves a nucleophilic aromatic substitution reaction.

A plausible synthetic pathway involves the reaction of 2,5-dibromopyridine with phenol in the presence of a suitable base and catalyst. The phenoxy group preferentially substitutes the bromine at the 2-position due to the electronic nature of the pyridine ring.

Illustrative Experimental Protocol (Generalized):

-

Reaction Setup: A reaction vessel is charged with 2,5-dibromopyridine, phenol, a base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF).

-

Catalysis: A copper-based catalyst, such as copper(I) iodide (CuI), is often employed to facilitate the coupling reaction.

-

Reaction Conditions: The mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable pharmacophore in drug discovery due to the presence of the reactive bromine atom, which allows for further molecular diversification through cross-coupling reactions.

The phenoxypyridine motif itself is found in a variety of biologically active molecules, including those with insecticidal and fungicidal properties.[1] In the context of human therapeutics, this scaffold is explored for the development of novel kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and phenoxy moieties can engage in key interactions within the ATP-binding pocket of kinases.

The bromine atom on the this compound molecule serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the generation of a library of derivatives that can be screened for activity against different biological targets.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program targeting protein kinases.

Caption: Drug discovery workflow using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

A summary of the essential quantitative data for 5-Bromo-2-phenoxypyridine is presented below. Please note that properties such as yield and purity are projected based on analogous chemical transformations.

| Property | Value |

| CAS Number | Not readily available (related compound: 1304462-82-5) |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| Appearance | Projected as a white to off-white solid |

| Projected Yield | 75-85% |

| Projected Purity | >95% (after purification) |

Synthetic Protocol: Ullmann Condensation

The synthesis of this compound can be effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this proposed synthesis, 2,5-dibromopyridine reacts with phenol in the presence of a copper catalyst and a base.

Experimental Methodology:

-

Reaction Setup: To a dry round-bottom flask, add 2,5-dibromopyridine (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, and maintain this atmosphere throughout the reaction.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Role in Cross-Coupling Reactions

Halogenated pyridines, such as this compound, are valuable precursors in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds for drug discovery and materials science. This strategic functionalization is a key logical relationship in the application of this class of molecules.

Spectroscopic Profile of 5-Bromo-2-phenoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Bromo-2-phenoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectral data, derived from established principles of spectroscopy and comparison with analogous compounds. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine and phenoxy rings. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the aromatic systems.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.90 - 7.00 | d | ~8.5 |

| H-4 | 7.75 - 7.85 | dd | ~8.5, ~2.5 |

| H-6 | 8.25 - 8.35 | d | ~2.5 |

| H-2', H-6' | 7.10 - 7.20 | d | ~7.8 |

| H-3', H-5' | 7.35 - 7.45 | t | ~7.8 |

| H-4' | 7.20 - 7.30 | t | ~7.4 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts reflect the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 163 - 165 |

| C-3 | 112 - 114 |

| C-4 | 142 - 144 |

| C-5 | 118 - 120 |

| C-6 | 149 - 151 |

| C-1' | 152 - 154 |

| C-2', C-6' | 121 - 123 |

| C-3', C-5' | 129 - 131 |

| C-4' | 125 - 127 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present. Key absorptions are expected for the C-Br bond, the aryl ether linkage, and the aromatic rings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N/C=C Ring Stretch (Pyridine) | 1600 - 1450 | Medium-Strong |

| C=C Ring Stretch (Phenyl) | 1590 - 1470 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| C-Br Stretch | 680 - 550 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion.

| m/z Value | Interpretation | Notes |

| 249/251 | [M]⁺ (Molecular Ion) | Isotopic peaks of approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br. |

| 170 | [M - Br]⁺ | Loss of the bromine radical. |

| 156 | [M - C₆H₅O]⁺ | Cleavage of the ether bond with loss of the phenoxy radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition (ESI) :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition (EI) :

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by the mass analyzer.

-

-

Data Processing : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the key structural features of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of this compound influencing its spectra.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-phenoxypyridine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for structurally analogous compounds to provide a comparative context for researchers. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist in the empirical characterization of this and similar molecules.

Introduction

This compound is a halogenated aromatic ether with a molecular structure that makes it a potentially valuable building block in medicinal chemistry and materials science. The pyridine ring offers a site for hydrogen bonding and metal coordination, while the phenoxy group provides a lipophilic domain. The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. An accurate understanding of its physical properties is crucial for its effective application in synthesis, purification, and formulation development.

Physical and Chemical Properties

Comprehensive experimental data for this compound is not widely available. The following table summarizes the basic computed and known properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO | N/A |

| Molecular Weight | 250.09 g/mol | N/A |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Comparative Analysis with Analogous Compounds

To provide a predictive context for the physical properties of this compound, the following table presents data for structurally related compounds. These analogs, which feature different substituents at the 2-position of the 5-bromopyridine core, offer insights into the likely characteristics of the target compound.

Table 2: Physical Properties of 5-Bromo-2-substituted Pyridine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | Light yellow oily product | N/A | 80 °C/12 mmHg[1] |

| 5-Bromo-2-hydroxypyridine | C₅H₄BrNO | 174.00 | Off-white to beige crystalline powder | 173-184 °C[2] | N/A |

| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Light yellow crystalline powder[3] | 148-150 °C[3][4] | 292.3 °C[3] |

| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | White to light yellow to light orange powder to crystal | 129.0 to 133.0 °C[5] | 110 °C/3 mmHg[5] |

| 5-Bromo-2-iodopyridine | C₅H₃BrIN | 283.89 | Solid | 113-117 °C | N/A |

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of the primary physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.[6][7]

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The temperature is increased rapidly to approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[6]

-

Observation: The temperature range is recorded from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the disappearance of the last solid particle). A narrow melting range (0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a microscale method with a Thiele tube or a similar apparatus.[8][9][10]

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[8]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[11]

-

Measurement: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Observation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.[12]

-

Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[4]

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute determined by evaporating the solvent from a known volume of the filtrate and weighing the residue.[4] A general qualitative solubility scheme can be followed to classify the compound.[13][14]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a novel or uncharacterized chemical compound.

References

- 1. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-2-cyanopyridine | 97483-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

5-Bromo-2-phenoxypyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-phenoxypyridine. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related analogues and general principles of chemical stability to provide best-practice recommendations for its handling and storage.

Chemical and Physical Properties

Stability Profile

Based on safety data sheets (SDS) of analogous compounds such as 5-bromo-2-nitropyridine, 5-bromo-2-methoxypyridine, and other substituted bromopyridines, this compound is expected to be stable under recommended storage conditions. However, certain conditions and substances can promote its degradation.

Incompatible Materials and Conditions to Avoid

Exposure to the following should be minimized to prevent degradation:

-

Strong Oxidizing Agents: Can lead to oxidation of the pyridine ring or other functional groups.

-

Strong Bases: May promote nucleophilic substitution or other base-catalyzed degradation pathways.

-

Strong Reducing Agents: Could potentially react with the bromo substituent.

-

High Temperatures: Thermal decomposition may occur at elevated temperatures.

-

Light: Photodegradation is a potential risk for many aromatic and heterocyclic compounds.

-

Moisture: Hydrolysis of the phenoxy ether linkage could be a possibility under certain conditions, although it is generally stable.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in publicly available literature, potential degradation mechanisms can be inferred from the reactivity of similar compounds. These may include nucleophilic aromatic substitution of the bromo or phenoxy group, or cleavage of the ether bond under harsh conditions.

Below is a generalized logical workflow for investigating the stability of a chemical compound like this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on guidelines for similar brominated pyridine derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which could contribute to degradation. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents potential photodegradation. |

| Container | Keep in a tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

Handling Procedures

Adherence to proper handling procedures is crucial for maintaining the stability of this compound and ensuring user safety.

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting.

Caption: General workflow for handling chemical reagents safely.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, researchers can adapt general methods used for analogous compounds. A representative protocol for assessing the stability of a compound in solution is provided below.

Protocol: Solution Stability Assessment

-

Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile, methanol, or a buffer of appropriate pH) at a known concentration (e.g., 1 mg/mL).

-

Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature, 40 °C, protected from light, exposed to light).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

-

Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Evaluation: Compare the peak area of the this compound in the stored samples to the initial sample (time 0). A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Conclusion

While specific quantitative stability data for this compound is limited, a conservative approach to its storage and handling, based on information from structurally similar compounds, is recommended. Storing the compound in a cool, dry, dark place, under an inert atmosphere, and in a tightly sealed container will help to ensure its long-term stability and integrity for research and development applications. It is imperative for researchers to perform their own stability assessments in the context of their specific experimental conditions and formulations.

An In-depth Technical Guide on the Safety Data for 5-Bromo-2-phenoxypyridine

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-phenoxypyridine was not found in the available search results. The following information is a consolidation of data from structurally similar compounds and should be used as a precautionary guide. Researchers and drug development professionals should handle this compound with care, assuming it may possess hazards similar to those of related molecules.

Hazard Identification and Classification

Based on the safety data of analogous compounds such as 5-bromo-2-methoxypyridine, 5-bromo-2-nitropyridine, and 5-bromo-2-fluoropyridine, this compound is likely to be classified as hazardous.[1][2][3] The prevalent classifications for these related compounds include skin irritation, serious eye irritation, and potential for respiratory irritation.[1][2][3][4]

The Globally Harmonized System (GHS) classifications for similar compounds are summarized below. It is prudent to assume that this compound may share these hazards.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Category | Common Classification for Related Compounds |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][2][3][4][5] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | Category 3 | May cause respiratory irritation[1][2][3][4][5] |

The following diagram illustrates the logical flow of GHS hazard identification and communication.

Caption: GHS Classification and Communication Workflow.

Physical and Chemical Properties

While specific experimental data for this compound is not available, the properties of related bromo-pyridines can provide an estimate.

Table 2: Physical and Chemical Properties of Related Compounds

| Property | 5-Bromo-2-methoxypyridine[1] | 5-Bromo-2-hydroxypyridine[5] | 5-Bromo-2-fluoropyridine[3] | 5-Bromo-2-nitropyridine[7] |

| Molecular Formula | C₆H₆BrNO | C₅H₄BrNO | C₅H₃BrFN | C₅H₃BrN₂O₂ |

| Molecular Weight | 188.02 g/mol | 174.00 g/mol | 175.99 g/mol | 202.99 g/mol |

| Appearance | - | - | - | White to light yellow powder |

| Boiling Point | 80 °C / 12 mmHg | - | - | 292.3 °C (Predicted) |

| Density | 1.453 g/mL at 25 °C | - | - | 1.833 g/cm³ (Predicted) |

| Melting Point | - | - | - | 148-150 °C |

| Flash Point | 96 °C (closed cup) | - | - | - |

Exposure Controls and Personal Protection

Given the hazards identified from similar compounds, stringent safety protocols are necessary when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[4][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][8] Avoid contact with skin.[9]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

The following diagram outlines the recommended personal protective equipment (PPE) workflow.

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

In case of exposure, follow these first aid measures, which are standard for irritant chemicals.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[6][8][11] | Fisher Scientific, ECHEMI |

| Skin Contact | Take off contaminated clothing immediately.[4] Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][6][8] | Sigma-Aldrich, Jubilant Ingrevia, ECHEMI |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8] | Fisher Scientific |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6][11] | Fisher Scientific |

The workflow for a first aid response is depicted below.

Caption: General First Aid Response Workflow.

Hazard and Precautionary Statements

The following tables summarize the likely hazard (H) and precautionary (P) statements for this compound, based on its analogs.

Table 4: Hazard Statements (H-Codes)

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | PubChem (for 5-Bromo-2-hydroxypyridine)[5] |

| H315 | Causes skin irritation | Sigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3] |

| H319 | Causes serious eye irritation | Sigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3] |

| H335 | May cause respiratory irritation | Sigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3] |

Table 5: Precautionary Statements (P-Codes)

| Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][6] | Sigma-Aldrich, Jubilant Ingrevia, ECHEMI |

| P264 | Wash hands, eyes, and face thoroughly after handling.[2][4] | Jubilant Ingrevia, ECHEMI |

| P271 | Use only outdoors or in a well-ventilated area.[2][4] | Jubilant Ingrevia, ECHEMI |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][6] | Sigma-Aldrich, Jubilant Ingrevia, ECHEMI |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][6] | Sigma-Aldrich, Jubilant Ingrevia |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] | Jubilant Ingrevia |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] | Jubilant Ingrevia, ECHEMI |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] | Jubilant Ingrevia |

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies specifically for this compound are not available in the provided search results. Safety assessments are typically conducted according to standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance, skin irritation studies would generally follow OECD Guideline 404 (Acute Dermal Irritation/Corrosion). In the absence of specific data, all handling and experimental procedures should be designed based on the assumption that the substance is hazardous, following the precautionary principle.

References

- 1. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Fulcrum of Innovation: A Technical Guide to 5-Bromo-2-phenoxypyridine as a Pivotal Chemical Intermediate

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic utility of well-defined building blocks is paramount. 5-Bromo-2-phenoxypyridine has emerged as a quintessential chemical intermediate, offering a robust and versatile scaffold for the construction of complex molecular architectures. Its unique trifecta of a pyridine core, a phenoxy substituent, and a strategically placed bromine atom provides a powerful handle for molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its instrumental role in palladium-catalyzed cross-coupling reactions for drug discovery. Detailed, field-proven protocols are presented to empower researchers in leveraging this key intermediate for the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of a Functionalized Heterocycle

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine derivatives being particularly prevalent in a multitude of approved therapeutic agents.[1] this compound is a specialized pyridine derivative whose value lies in its pre-functionalized structure. The phenoxy group at the 2-position modulates the electronic properties of the pyridine ring, while the bromine atom at the 5-position serves as a highly versatile synthetic linchpin.

This bromine atom is an excellent leaving group, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] Consequently, this compound serves as a gateway to vast libraries of novel compounds with tailored biological activities.

Synthesis of the Core Intermediate: this compound

The reliable and scalable synthesis of the title compound is critical for its widespread application. A common and efficient method involves the nucleophilic aromatic substitution of a more readily available precursor, 2,5-dibromopyridine, with a phenoxide salt. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 5-position facilitates a regioselective substitution.

A representative synthetic protocol is detailed below, adapted from established methodologies for similar transformations.[4]

Experimental Protocol 2.1: Synthesis of this compound

Materials:

-

2,5-Dibromopyridine (1.0 equiv)

-

Phenol (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Base-Mediated Phenoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF and phenol. Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium carbonate or sodium hydride in portions to the stirred solution. Causality Note: This step generates the potassium or sodium phenoxide in situ, a potent nucleophile required to displace the bromide from the electron-deficient pyridine ring.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add a solution of 2,5-dibromopyridine in a minimal amount of anhydrous DMF to the reaction flask dropwise.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

A Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive than C-Cl bonds and is the preferred site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[5] This selective reactivity is the cornerstone of its utility.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

This protocol provides a reliable starting point for coupling various arylboronic acids.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v mixture)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄. Self-Validation Note: The use of a pre-catalyst like Pd(PPh₃)₄ and a strong base like K₃PO₄ ensures the efficient generation of the active Pd(0) species and facilitates the crucial transmetalation step.[7]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality Note: The aqueous component is essential for activating the boronic acid for transmetalation with the palladium complex.

-

Reaction: Heat the mixture to 85–95 °C and stir vigorously for 12–24 hours.[6]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is arguably one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for this purpose, far surpassing classical methods in scope and tolerance.[2][8]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This generalized protocol is effective for coupling with a range of primary and secondary amines.[5]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Xantphos or similar bulky phosphine ligand (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk flask. Causality Note: A bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and prevents catalyst decomposition, thereby ensuring a high-yielding reaction.[2]

-

Reagent Addition: Add this compound and the amine to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: Scaffolding for Kinase Inhibitors

The 2-phenoxy-5-aryl(or amino)pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

A prominent example is the development of inhibitors for UNC-51-like kinase 1 (ULK1), a key regulator of autophagy, a cellular process often exploited by cancer cells to survive.[11][12] Studies have shown that compounds based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine core are potent ULK1 inhibitors that can block autophagy and induce apoptosis in non-small cell lung cancer cells.[11] The pyridine-based analogue, synthesized from this compound, represents a bioisosteric replacement that can target the same ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket, while the pyridine nitrogen and the substituent installed at the 5-position can form crucial hydrogen bond interactions with the hinge region of the kinase.[9]

| Target Class | Core Scaffold Example | Rationale for Activity | Representative References |

| Kinase Inhibitors (e.g., ULK1) | 2-Phenoxy-5-(aryl/amino)pyridine | The pyridine nitrogen acts as a hinge-binding motif. The phenoxy group occupies a hydrophobic pocket. The C5-substituent allows for SAR exploration to enhance potency and selectivity. | [9][11][12][13][14] |

| GPCR Antagonists | Naphthalene sulfonamides derived from bromo-aromatic precursors | The core scaffold provides a rigid structure for interaction with the receptor binding site. The bromine atom allows for diversification to probe the receptor's structure-activity relationship. | [15] |

Safety and Handling

As a halogenated aromatic compound, this compound and its precursors require careful handling. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Hazard Category | Precautionary Measure | First Aid |

| Skin Contact | Wear nitrile gloves and a lab coat. Avoid direct contact. | Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Wear safety glasses or goggles. | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention. |

| Inhalation | Handle only in a certified chemical fume hood to avoid breathing dust or vapors. | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | N/A |

This safety information is a summary and is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is more than a mere chemical; it is an enabling tool for innovation. Its well-defined reactive handle, the C5-bromine atom, provides chemists with reliable and versatile access to a vast chemical space through robust palladium-catalyzed cross-coupling methodologies. From the construction of potent kinase inhibitors for oncology to the development of novel materials, the applications of this intermediate are extensive and impactful. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to fully exploit the synthetic potential of this compound, thereby accelerating the pace of discovery in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-phenoxypyridine: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1] Within this class, 5-Bromo-2-phenoxypyridine has emerged as a particularly valuable building block. Its strategic combination of a phenoxy group, a pyridine core, and a reactive bromine handle at the 5-position provides an ideal platform for generating diverse molecular libraries. This guide offers an in-depth analysis of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the technical insights required to leverage this scaffold in their discovery programs.

Core Attributes and Strategic Value

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the C5 position and a phenoxy group at the C2 position. This specific arrangement confers significant strategic advantages in medicinal chemistry:

-

Structural Rigidity and Defined Vectors: The pyridine core provides a rigid, planar scaffold that helps to pre-organize appended functional groups in a defined three-dimensional space, facilitating predictable interactions with biological targets.

-

Modulation of Physicochemical Properties: The phenoxy group can influence key properties such as solubility, lipophilicity, and metabolic stability. It can also participate in crucial π-stacking or hydrogen bonding interactions within a protein's binding site.

-

A Versatile Chemical Handle: The bromine atom at the 5-position is the cornerstone of the scaffold's utility. It serves as an excellent leaving group, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of substituents to explore the chemical space and optimize structure-activity relationships (SAR).[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO | PubChem |

| Molecular Weight | 250.09 g/mol | PubChem |

| Appearance | Off-white to yellow powder | N/A |

| Melting Point | 65-69 °C (Typical) | [3] |

| LogP | ~3.5 (Estimated) | N/A |

Synthesis of the this compound Core

The most common and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,5-dibromopyridine with phenol in the presence of a suitable base. The greater lability of the bromine atom at the C2 position of the electron-deficient pyridine ring facilitates its selective displacement by the phenoxide nucleophile.

Experimental Protocol: Synthesis of this compound

| Reagent | M.W. | Equivalents | Quantity |

| 2,5-Dibromopyridine | 236.9 g/mol | 1.0 | 10.0 g |

| Phenol | 94.11 g/mol | 1.1 | 4.35 g |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 11.6 g |

| N,N-Dimethylformamide (DMF) | - | - | 100 mL |

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (10.0 g), phenol (4.35 g), and potassium carbonate (11.6 g).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Yield: 75-85%.

Key Transformations: Leveraging the C5-Bromine Handle

The true power of this compound lies in the reactivity of its C5-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for modern C-C and C-N bond formation.[2][4]

Caption: Synthetic utility of this compound.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this scaffold, enabling the connection of various aryl or heteroaryl groups. This is critical for building biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[5][6]

Protocol: Suzuki-Miyaura Coupling of this compound

| Reagent | Equivalents |

| This compound | 1.0 |

| Arylboronic Acid | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 0.05 (5 mol%) |

| Potassium Phosphate (K₃PO₄) | 2.2 |

| Solvent System | 1,4-Dioxane / Water (4:1) |

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]

-

Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water via syringe.[5]

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the desired biaryl product.[7]

B. Buchwald-Hartwig Amination: Installing C-N Linkages

This reaction is essential for synthesizing arylamines. By reacting this compound with a primary or secondary amine, medicinal chemists can introduce functionalities that serve as key hydrogen bond donors or acceptors, or as attachment points for linkers and solubilizing groups.

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets in a binding site or to serve as a precursor for other functional groups. This reaction provides a linear extension from the pyridine core.

Case Study: Application in Bruton's Tyrosine Kinase (BTK) Inhibitors

A prime example of this compound's utility is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of BTK is a hallmark of various B-cell malignancies like lymphoma.[8]

The 2-aminopyridine scaffold, often derived from a phenoxypyridine core, is a key component of many kinase inhibitors. In a reported study, scientists designed a series of potent and selective irreversible BTK inhibitors based on a 5-phenoxy-2-aminopyridine structure.[8]

-

The Role of the Scaffold: The 2-phenoxypyridine moiety acts as the "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.

-

Diversification at C5: The C5 position (initially bearing the bromine) was used to attach a piperazine or tetrahydroisoquinoline linker, which extends towards the solvent-exposed region.

-

Warhead Attachment: An electrophilic "warhead" (like an acrylamide) was attached to this linker to form a covalent, irreversible bond with a key cysteine residue (Cys481) in the BTK active site, leading to high potency and prolonged duration of action.[8]

Caption: Inhibition of the BCR pathway by a BTK inhibitor.

This case study perfectly illustrates the intended use of this compound: a stable core for target engagement, coupled with a reactive site for linker attachment and SAR exploration, ultimately leading to a potent and selective drug candidate.[8]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated and highly effective building block for modern medicinal chemistry. Its predictable reactivity, synthetic accessibility, and proven track record in generating high-value scaffolds for challenging targets like kinases make it an indispensable tool. As drug discovery continues to move towards highly specific and potent targeted therapies, the strategic use of versatile and reliable building blocks like this compound will remain paramount to success.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenoxypyridine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxypyridine scaffold is a privileged heterocyclic motif integral to numerous compounds across medicinal chemistry, agrochemistry, and materials science. This structure, characterized by a pyridine ring linked to a phenyl ring via an ether bond, combines the electronic properties of an electron-deficient azine with an electron-rich phenoxy group. This juxtaposition creates a unique reactivity profile that is crucial for its function as a pharmacophore and a versatile synthetic building block. Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including insecticidal, herbicidal, and antifungal properties.[1] Notably, the phenoxypyridine moiety is found in kinase inhibitors and other therapeutic agents, highlighting its importance in modern drug discovery.[1][2]

This technical guide provides an in-depth exploration of the reactivity of the phenoxypyridine core. It covers key reaction types, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and provides detailed experimental protocols and quantitative data to aid researchers in the synthesis and functionalization of these valuable compounds.

Electronic Properties and General Reactivity

The reactivity of the phenoxypyridine scaffold is governed by the interplay between its two constituent rings and the bridging oxygen atom.

-

Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making the ring generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions if a suitable leaving group is present.[3][4]

-

Phenoxy Ring: The ether oxygen acts as an electron-donating group through resonance, activating the attached phenyl ring towards electrophilic attack. This activation is strongest at the ortho and para positions relative to the ether linkage.

-

Overall Reactivity: Consequently, a dichotomy in reactivity exists within the scaffold. The phenoxy ring is the preferred site for electrophilic attack, while the pyridine ring is the more likely site for nucleophilic attack or metal-catalyzed C-H activation directed by the pyridine nitrogen.

Key Reaction Types and Regioselectivity

Electrophilic Aromatic Substitution (EAS)

Due to the electronic properties outlined above, electrophilic aromatic substitution reactions are predicted to occur preferentially on the electron-rich phenoxy ring. The pyridine ring is generally deactivated towards electrophiles.

-

Regioselectivity: The ether oxygen is an ortho-, para-director. Therefore, electrophilic attack is expected to yield primarily 4'- and 2'-substituted phenoxypyridine derivatives (positions on the phenoxy ring). Steric hindrance may reduce the yield of the 2'-isomer. The pyridine ring itself would only undergo electrophilic substitution under harsh conditions, likely affording the 3- and 5-substituted products, as these positions are the least deactivated.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack is favored on the electron-deficient pyridine ring. For a substitution reaction to occur, a good leaving group (e.g., a halide) must be present on the ring.

-

Regioselectivity: SNAr reactions on substituted pyridines proceed preferentially at the C2 and C4 positions (ortho and para to the nitrogen).[3][4] The stability of the anionic Meisenheimer intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at these positions.[3][7] Therefore, a 2-phenoxy-4-chloropyridine would be expected to undergo nucleophilic substitution at the C4 position.

Metal-Catalyzed Cross-Coupling and C-H Functionalization

The pyridine nitrogen is an excellent directing group for transition metal-catalyzed C-H functionalization. This has been extensively studied on the closely related 2-phenylpyridine scaffold and is directly applicable to phenoxypyridine.[8][9][10]

-

Regioselectivity: The nitrogen atom forms a stable five-membered cyclometalated intermediate with catalysts like palladium, rhodium, or iridium.[8][11] This directs the activation and subsequent functionalization (e.g., arylation, acylation, halogenation) to the ortho C-H bond of the phenoxy ring (the C2' position). This is a powerful and reliable method for selectively modifying the phenoxy portion of the scaffold.

Quantitative Data on Phenoxypyridine Synthesis

The following tables summarize quantitative data for the synthesis of phenoxypyridine derivatives.

Table 1: Synthesis of 2-Phenoxypyridine Derivatives via Aryne Chemistry [12]

| Entry | Pyridin-2(1H)-one Derivative | Product | Yield (%) |

| 1 | 4,6-diphenylpyridin-2(1H)-one | 2-phenoxy-4,6-diphenylpyridine | 86 |

| 2 | 4-(p-tolyl)-6-phenylpyridin-2(1H)-one | 2-phenoxy-4-(p-tolyl)-6-phenylpyridine | 84 |

| 3 | 4-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one | 4-(4-methoxyphenyl)-2-phenoxy-6-phenylpyridine | 81 |

| 4 | 4-(4-chlorophenyl)-6-phenylpyridin-2(1H)-one | 4-(4-chlorophenyl)-2-phenoxy-6-phenylpyridine | 82 |

| 5 | 4-(naphthalen-2-yl)-6-phenylpyridin-2(1H)-one | 4-(naphthalen-2-yl)-2-phenoxy-6-phenylpyridine | 79 |

Reaction Conditions: Pyridin-2(1H)-one (1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.), CsF (3.0 equiv.), acetonitrile, room temperature, 4-6 h.

Table 2: Representative Palladium-Catalyzed C-H Functionalization of 2-Arylpyridines (Related Scaffolds) [8]

| Reaction Type | Arylpyridine Substrate | Coupling Partner / Reagent | Catalyst / Conditions | Product Yield (%) |

| Ortho-Arylation | 2-Phenylpyridine | Iodobenzene | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 140 °C | 85 |

| Ortho-Acylation | 2-Phenylpyridine | Styrene | PdCl₂, TBPB, DCE, 100 °C | 78 |

| Ortho-Cyanation | 2-Phenylpyridine | K₃[Fe(CN)]₆ | Pd(OAc)₂, Cu(OAc)₂, CuBr₂, DMF, 120 °C | 81 |

| Ortho-Chlorination | 2-Phenylpyridine | Benzoyl Chloride | Pd(OAc)₂, Oxone, DCE, 80 °C | 91 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenoxypyridine Derivatives[13]

This protocol details the synthesis of 2-phenoxypyridines from pyridin-2(1H)-ones using in situ generated benzyne.

-

Reaction Setup: To a stirred solution of the substituted pyridin-2(1H)-one (0.24 mmol, 1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.29 mmol, 1.2 equiv.) in anhydrous acetonitrile (8 mL) in an oven-dried flask, add cesium fluoride (CsF) (0.72 mmol, 3.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.

-

Extraction: Add water (20 mL) to the resulting residue and extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenoxypyridine derivative.

Protocol 2: Representative Procedure for Palladium-Catalyzed Ortho-Arylation of a 2-Arylpyridine Scaffold

This protocol is adapted from established methods for the C-H functionalization of 2-phenylpyridine and serves as a template for the ortho-arylation of the phenoxy ring in 2-phenoxypyridine.[8]

-

Reagent Preparation: In an oven-dried Schlenk tube, combine 2-phenoxypyridine (0.2 mmol, 1.0 equiv.), the desired aryl halide (e.g., iodobenzene, 0.3 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), and a suitable ligand (e.g., triphenylphosphine, PPh₃, 0.02 mmol, 10 mol%).

-

Reaction Setup: Add anhydrous cesium carbonate (Cs₂CO₃, 0.4 mmol, 2.0 equiv.) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dimethylacetamide, DMA, 2 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2-(2'-arylphenoxy)pyridine product.

Visualizations: Workflows and Mechanisms

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel phenoxypyridine derivatives.

Reaction Mechanism: Palladium-Catalyzed C-H Arylation

This diagram shows the catalytic cycle for the pyridine-directed C-H arylation of the phenoxy ring, a key functionalization reaction.

Signaling Pathway: Inhibition of RAF/MEK/ERK Pathway

Many kinase inhibitors containing pyridine-based scaffolds, such as Sorafenib, function by inhibiting key signaling cascades like the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation and survival.[13][14][15]

Biological Relevance and Drug Development

The phenoxypyridine scaffold's reactivity is directly linked to its utility in drug development. C-H functionalization allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of a compound's structure-activity relationship (SAR).